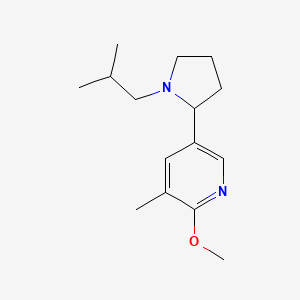

5-(1-Isobutylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

Description

Properties

Molecular Formula |

C15H24N2O |

|---|---|

Molecular Weight |

248.36 g/mol |

IUPAC Name |

2-methoxy-3-methyl-5-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C15H24N2O/c1-11(2)10-17-7-5-6-14(17)13-8-12(3)15(18-4)16-9-13/h8-9,11,14H,5-7,10H2,1-4H3 |

InChI Key |

QTEQLMJWHMNUSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1OC)C2CCCN2CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Isobutylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine with an appropriate alkyl halide, followed by the introduction of the methoxy and methyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Isobutylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

5-(1-Isobutylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-(1-Isobutylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share partial structural motifs with 5-(1-Isobutylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine, enabling a comparative analysis of substituent effects and molecular properties.

Table 1: Structural and Molecular Comparison

Key Comparative Insights :

a. Substituent Effects on Lipophilicity :

- The isobutyl group in the target compound enhances lipophilicity compared to the tert-butyldimethylsilyloxy group in the brominated analog from , which introduces bulkier, silicon-based hydrophobicity.

- The methoxy group at position 2 (pyridine) is conserved across multiple analogs (e.g., compounds in and ), suggesting its role in π-π stacking or hydrogen bonding.

b. Steric and Electronic Modifications :

- The pyrazolopyrimidine core in replaces the pyrrolidine ring, altering electron distribution and rigidity. This may impact target binding compared to the flexible pyrrolidine in the target compound.

Biological Activity

5-(1-Isobutylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an isobutylpyrrolidine moiety and methoxy and methyl groups. The structural characteristics contribute to its pharmacological properties and interactions with biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in cancer cell proliferation. For instance, they have been shown to inhibit the MTH1 protein, which is essential for maintaining the dNTP pool in cancer cells. This inhibition leads to the accumulation of oxidized dNTPs, ultimately causing DNA damage and cell death in malignant cells while sparing normal cells .

Anticancer Properties

Numerous studies have investigated the anticancer activity of pyridine derivatives. The inhibition of MTH1 has been linked to reduced tumor growth and increased apoptosis in cancer cell lines. In vitro studies demonstrate that these compounds can effectively kill various cancer cell types, including those resistant to conventional therapies .

Anti-inflammatory Effects

In addition to anticancer properties, some derivatives exhibit anti-inflammatory activity. They have been shown to modulate inflammatory mediators, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

- MTH1 Inhibition : A study highlighted the effectiveness of pyridine derivatives in inhibiting MTH1 activity, leading to significant tumor regression in xenograft models. The compound's selectivity for cancer cells indicates a promising therapeutic window with reduced side effects compared to traditional chemotherapeutics .

- Inflammation Models : Another investigation demonstrated that pyridine derivatives could significantly reduce carrageenan-induced paw edema in rats, indicating their potential as anti-inflammatory agents. The mechanism involved the downregulation of pro-inflammatory cytokines and mediators .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.